molecular formula C19H29N3O5S B2812294 methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 1396863-82-3

methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2812294
CAS No.: 1396863-82-3
M. Wt: 411.52
InChI Key: RPPREESMUUTANH-UHFFFAOYSA-N
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Description

. This compound features a complex structure that includes a benzoate group, a piperidine ring, and a tert-butylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves multiple steps. One common synthetic route includes the reaction of 4-piperidinemethanol with di-tert-butyldicarbonate to form N-Boc-4-piperidinemethanol . This intermediate can then be further reacted with appropriate reagents to introduce the benzoate and sulfamoyl groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-(N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-(N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can be compared with other similar compounds, such as:

  • N-({1-[(tert-butylcarbamoyl)methyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

methyl 4-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-28(25,26)16-7-5-15(6-8-16)17(23)27-4/h5-8,14,20H,9-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPREESMUUTANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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